molecular formula C7H6Cl2N2O B8052418 6-Chloroimidazo[1,2-a]pyridin-8-ol hydrochloride

6-Chloroimidazo[1,2-a]pyridin-8-ol hydrochloride

Cat. No.: B8052418
M. Wt: 205.04 g/mol
InChI Key: UIRYXJMODPTCBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloroimidazo[1,2-a]pyridin-8-ol hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its fused bicyclic structure, which includes both an imidazole and a pyridine ring. It has garnered significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of infectious diseases such as tuberculosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloroimidazo[1,2-a]pyridin-8-ol hydrochloride typically involves the condensation of 2-aminopyridine with 1,3-dichloroacetone or 1,1,3-trichloroacetone. This reaction proceeds through a series of steps, including cyclization and chlorination, to yield the desired product . The reaction conditions often require the use of solvents such as ethanol or acetonitrile and may involve heating to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions: 6-Chloroimidazo[1,2-a]pyridin-8-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which can exhibit different pharmacological properties .

Scientific Research Applications

6-Chloroimidazo[1,2-a]pyridin-8-ol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloroimidazo[1,2-a]pyridin-8-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, thereby disrupting essential biological pathways in pathogens. This inhibition is often achieved through binding to the active site of the enzyme, preventing substrate access and subsequent catalytic activity .

Comparison with Similar Compounds

Comparison: 6-Chloroimidazo[1,2-a]pyridin-8-ol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit enhanced potency and selectivity in its biological activities, making it a valuable candidate for drug development .

Properties

IUPAC Name

6-chloroimidazo[1,2-a]pyridin-8-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O.ClH/c8-5-3-6(11)7-9-1-2-10(7)4-5;/h1-4,11H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIRYXJMODPTCBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=C(C2=N1)O)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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